3-(2,3-Dimethoxyphenyl)propan-1-ol
Overview
Description
3-(2,3-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenylpropanol, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 2,3-dimethoxybenzaldehyde with a Grignard reagent such as phenylmagnesium bromide in anhydrous ether.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Compounds with substituted functional groups
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups at different positions.
3-(2,4-Dimethoxyphenyl)propan-1-ol: Another isomer with methoxy groups at different positions.
3-(2,5-Dimethoxyphenyl)propan-1-ol: Isomer with methoxy groups at different positions.
Uniqueness
3-(2,3-Dimethoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions on the benzene ring provides distinct steric and electronic effects, differentiating it from other isomers.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYOQKCMPDEWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548561 | |
Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103853-10-7 | |
Record name | 3-(2,3-Dimethoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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